molecular formula C5H7BrN2 B1288812 5-Bromo-1,3-dimethyl-1H-pyrazole CAS No. 5744-70-7

5-Bromo-1,3-dimethyl-1H-pyrazole

Cat. No. B1288812
CAS RN: 5744-70-7
M. Wt: 175.03 g/mol
InChI Key: MGDIZQXZNAILTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the use of bromine as a key functional group that can facilitate further chemical transformations. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is achieved through a two-step process that includes a selective Sandmeyer reaction, demonstrating the versatility of brominated pyrazoles as intermediates for further chemical modifications . Similarly, the synthesis of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine serves as a precursor for constructing new polyheterocyclic ring systems, showcasing the utility of brominated pyrazoles in the synthesis of complex heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of brominated pyrazole derivatives has been characterized using various spectroscopic techniques. For example, the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including a 2-bromo compound, reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure . Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole provide insights into the equilibrium geometry, bonding features, and electronic properties of the molecule, which are crucial for understanding its reactivity .

Chemical Reactions Analysis

Brominated pyrazoles undergo various chemical reactions, often displaying chemo- and regioselectivity. For instance, the reaction of 5-bromo enones with pyrazoles leads to unexpected N,O-aminal derivatives through a 1,4-conjugated addition, as well as the formation of N-alkylated pyrazoles via nucleophilic substitution of the bromine . These reactions highlight the reactivity of the bromine atom in brominated pyrazoles and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles are influenced by their molecular structure. The presence of bromine and other substituents affects properties such as solubility, melting point, and reactivity. For example, the crystal and molecular structure studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline provide information on the conformation of the pyrazoline ring and the impact of π conjugation on the molecule's properties . Additionally, the analgesic and other biological activities of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives indicate that the physical and chemical properties of these compounds have implications for their pharmacological potential .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The methods of application or experimental procedures often involve the synthesis of pyrazole derivatives from various starting materials .
    • The outcomes of these applications are the discovery of new drugs with potential therapeutic effects .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
    • The methods of application in this field often involve the synthesis of pyrazole derivatives that can act as pesticides or herbicides .
    • The outcomes of these applications are the development of new agrochemicals that can help in crop protection .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry .
    • One example is the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
    • The outcomes of these applications are the synthesis of new organometallic compounds .
  • Synthesis of 1,4’-bipyrazoles

    • 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • The outcomes of these applications are the synthesis of new bipyrazole derivatives .
  • Synthesis of Bioactive Chemicals

    • Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application often involve various synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
    • The outcomes of these applications are the synthesis of new bioactive chemicals .
  • Visible Light Catalysis

    • Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
    • A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Safety And Hazards

The safety data sheet for “5-Bromo-1,3-dimethyl-1H-pyrazole” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis and properties of different pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, have been the focus of recent research . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a clear upward trend .

properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDIZQXZNAILTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617391
Record name 5-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dimethyl-1H-pyrazole

CAS RN

5744-70-7
Record name 5-Bromo-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5744-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OS Attaryan, GA Akopyan, KS Badalyan… - Russian Journal of …, 2007 - Springer
With a view to obtain 5-bromo-1, 3-dimethyl-1H-pyrazole and 3-bromo-1, 5-dimethyl-1H-pyrazole we tried to perform bromination of 1, 3-dimethyl-1H-pyrazole-4-carbaldehyde (I) and 1, …
Number of citations: 1 link.springer.com
RS Obach, GS Walker, R Sharma… - Journal of Medicinal …, 2018 - ACS Publications
In this report, we describe a method whereby lead molecules can be converted into several new analogues each using liver microsomes. Less than one micromole of substrate is …
Number of citations: 25 pubs.acs.org
M Eda, T Kuroda, S Kaneko, Y Aoki… - Journal of Medicinal …, 2015 - ACS Publications
The steroidal glucocorticoid antagonist mifepristone has been reported to improve the symptoms of depression. We report the discovery of 6-(3,5-dimethylisoxazol-4-yl)-2,2,4,4-…
Number of citations: 23 pubs.acs.org
JE Grob, J Nunez, MA Dechantsreiter… - The Journal of organic …, 2011 - ACS Publications
Formyl-substituted aryl and heteroaryl MIDA boronates were prepared by a DMSO-free method and used in the first reported one-pot reductive amination–Suzuki–Miyaura cross-…
Number of citations: 42 pubs.acs.org

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